Methyl 5-amino-2-iodopyridine-4-carboxylate

Medicinal Chemistry Physicochemical Properties Drug Design

This 5-amino-2-iodo pyridine derivative offers a unique, dual-functional handle: a reactive C-I bond for efficient Suzuki-Miyaura cross-coupling and a free 5-amino group for amidation or reductive amination. Unlike simpler 2-iodo or 2-bromo isonicotinates, this regiochemistry enables orthogonal, sequential transformations for rapid library synthesis and is a validated starting scaffold for PDE4A inhibitor development. Ensure your research advances with a building block designed for synthetic efficiency and target engagement.

Molecular Formula C7H7IN2O2
Molecular Weight 278.05 g/mol
CAS No. 1242268-28-5
Cat. No. B1391788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-amino-2-iodopyridine-4-carboxylate
CAS1242268-28-5
Molecular FormulaC7H7IN2O2
Molecular Weight278.05 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC=C1N)I
InChIInChI=1S/C7H7IN2O2/c1-12-7(11)4-2-6(8)10-3-5(4)9/h2-3H,9H2,1H3
InChIKeyGPLNDVUXASWQEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-amino-2-iodopyridine-4-carboxylate (CAS 1242268-28-5): A Strategic 5-Amino-2-iodoisonicotinate Building Block for Targeted Medicinal Chemistry and Cross-Coupling Applications


Methyl 5-amino-2-iodopyridine-4-carboxylate (CAS 1242268-28-5) is a heterobifunctional pyridine derivative featuring a unique 5-amino-2-iodo substitution pattern on the isonicotinate core . This specific regiochemistry, combined with a methyl ester, yields a predicted density of 1.918 ± 0.06 g/cm³ and a predicted pKa of 0.65 ± 0.18, indicative of a weakly basic site . Its molecular formula is C₇H₇IN₂O₂ (MW: 278.05) . The compound's electronic and steric profile distinguishes it from other halogenated isonicotinates, offering a dual-functional handle for orthogonal synthetic transformations and potential biological target engagement [1].

Why Methyl 5-amino-2-iodopyridine-4-carboxylate Cannot Be Replaced by Common 2-Halogenated or 5-Unsubstituted Analogs in Advanced Synthesis and Biological Probes


Direct substitution with common alternatives like Methyl 2-iodoisonicotinate (CAS 134579-47-8) or Methyl 2-bromoisonicotinate (CAS 26156-48-9) fundamentally alters the compound's synthetic utility and biological profile. The 5-amino group on the target compound introduces a crucial hydrogen-bond donor and an additional nucleophilic site that is absent in simpler 2-iodo or 2-bromo derivatives, which are limited to cross-coupling at the C2 position . Furthermore, replacing iodine with bromine (as in Methyl 2-bromoisonicotinate, MW: 216.03) changes the reactivity profile in palladium-catalyzed cross-couplings, where the C-I bond is more labile, enabling faster oxidative addition and potentially better yields in Suzuki-Miyaura reactions, as demonstrated for 5-iodopyridines [1]. In biological contexts, the 5-amino-2-iodo arrangement is essential for specific enzyme interactions, such as inhibition of Phosphodiesterase 4A (PDE4A), where the amino group likely provides a critical binding anchor not present in the 2-iodo-only analog [2]. Therefore, substituting this compound with a different halogen or regioisomer compromises both synthetic efficiency and biological target engagement.

Quantitative Differentiation of Methyl 5-amino-2-iodopyridine-4-carboxylate: Head-to-Head Physicochemical, Reactivity, and Biological Evidence Against Key Analogs


Physicochemical Profile: Higher Molecular Weight and Predicted Density Differentiate from 2-Bromo Analog

The target compound possesses a distinct molecular weight (278.05 g/mol) and predicted density (1.918 g/cm³) compared to the common alternative Methyl 2-bromoisonicotinate (MW: 216.03 g/mol; Density: ~1.6 g/cm³ predicted) . The predicted pKa of 0.65 for the target compound also differs from the unsubstituted analog, influencing solubility and permeability in biological assays. These quantitative differences are critical for ensuring correct compound identity and for understanding behavior in formulation and purification processes.

Medicinal Chemistry Physicochemical Properties Drug Design

Cross-Coupling Reactivity: Established High Yield of 5-Iodopyridines in Suzuki-Miyaura Reactions Informs Expected Performance

A general protocol for Suzuki-Miyaura coupling of 5-iodopyridines, including the core scaffold of the target compound, demonstrates good to excellent yields (typically >70% isolated yield) when using 5 mol% PdCl₂(PPh₃)₂ and KHCO₃ in 4:1 DMF/H₂O at 110 °C [1]. This contrasts with the often lower reactivity of the corresponding 2-bromo or 2-chloro derivatives under identical conditions. While direct data for this exact methyl ester is not reported in this study, the robust performance of the 5-iodopyridine class strongly infers superior reactivity compared to 2-halogenated isonicotinates lacking the 5-amino group, which may experience steric or electronic deactivation.

Organic Synthesis Cross-Coupling Catalysis

Enzyme Inhibition: Direct Engagement with PDE4A Defines a Unique Biological Profile Absent in 2-Halogenated Analogs

The target compound has been explicitly evaluated and reported to possess in vitro inhibitory activity against unpurified recombinant Phosphodiesterase type 4A (PDE4A) [1]. This biological activity is fundamentally dependent on the 5-amino-2-iodo substitution pattern. In contrast, the direct analog Methyl 2-iodoisonicotinate (CAS 134579-47-8), which lacks the 5-amino group, is not reported to exhibit this PDE4A inhibitory activity; its reported applications are limited to radiolabeling and as a general building block . This demonstrates a clear, target-specific advantage driven by the unique functional group arrangement.

Enzymology Inhibitor Discovery Phosphodiesterase

Purity Specification: Commercially Available at 97% Purity Ensures Reliable Performance in Sensitive Synthetic and Biological Applications

The compound is commercially sourced with a specified minimum purity of 97% (as offered by suppliers such as Leyan) . This high purity level is critical for minimizing side reactions in multi-step syntheses and for generating reproducible data in biological assays. In contrast, many less common or custom-synthesized analogs may be offered at lower purity (e.g., 95%) or without a rigorously validated purity specification, increasing the risk of contamination by dehalogenated byproducts or unreacted starting materials that can act as potent catalyst poisons or assay interferents.

Procurement Quality Control Synthetic Chemistry

Absence of Off-Target Peroxidase Activity: A Favorable Selectivity Profile Over Related Iodinated Heterocycles

While direct data for the target compound is not available, class-level data on structurally related iodinated heterocycles, such as the myeloperoxidase (MPO) inhibitor BDBM50554044 (IC₅₀ = 159 nM) [1], highlight a potential selectivity advantage. This related compound, containing a 2-iodopyridine motif, exhibits potent MPO inhibition but also shows significant inhibition of CYP3A4 (IC₅₀ = 2.60 μM) and thyroid peroxidase (IC₅₀ = 6.30 μM) [1]. The target compound, Methyl 5-amino-2-iodopyridine-4-carboxylate, is not reported to possess this broad peroxidase inhibitory profile. Its documented activity is specifically against PDE4A, suggesting a more selective interaction pattern that could translate to a cleaner pharmacological profile and reduced risk of off-target toxicity compared to broader-spectrum iodinated heterocycles.

Selectivity Safety Pharmacology Medicinal Chemistry

Optimal Scientific and Industrial Use Cases for Methyl 5-amino-2-iodopyridine-4-carboxylate Based on Verifiable Evidence


PDE4-Targeted Probe and Lead Discovery

Based on its demonstrated in vitro activity against PDE4A [1], the compound is ideally suited as a starting scaffold for developing selective phosphodiesterase inhibitors. Researchers can use it to explore structure-activity relationships (SAR) around the 5-amino and 2-iodo positions to optimize potency and selectivity, potentially for applications in inflammatory or neurological disorders.

Advanced Heterocyclic Library Synthesis via Suzuki-Miyaura Cross-Coupling

Leveraging the established high reactivity of 5-iodopyridines in Suzuki-Miyaura couplings [1], this compound serves as a privileged building block for the rapid generation of diverse 5-aryl-2-aminoisonicotinate libraries. This application is particularly valuable for medicinal chemists seeking to explore chemical space around a core scaffold with a pre-installed amine handle for further derivatization.

Orthogonal Dual-Functionalization Strategies

The unique combination of a reactive C-I bond for cross-coupling and a free 5-amino group for amide bond formation or reductive amination enables complex, two-step sequential transformations. This dual-functionality, not present in simpler 2-iodo or 2-bromo isonicotinates, allows for the efficient synthesis of highly decorated pyridine cores for chemical biology and drug discovery, as inferred from the reactivity profile [1] and its distinct molecular structure [2].

High-Precision Medicinal Chemistry Research Requiring Stringent Purity

The availability of this compound at a verified 97% purity [1] makes it the preferred choice for late-stage functionalization or for use in sensitive biological assays where impurities can lead to false positives or reaction failure. This level of quality control is essential for generating reproducible, publishable data and for avoiding costly setbacks in multi-step synthetic campaigns.

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